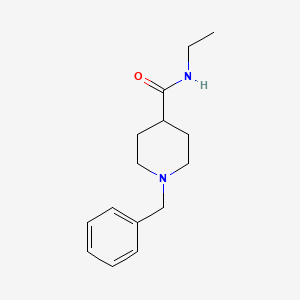

1-benzyl-N-ethyl-4-piperidinecarboxamide

Description

Contextualization within Piperidine (B6355638) Carboxamide Medicinal Chemistry

Piperidine carboxamides represent a significant scaffold in drug discovery and development, with derivatives showing a wide array of pharmacological activities. ijnrd.org The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals and natural alkaloids. ijnrd.orgresearchgate.net Its derivatives are integral to over twenty classes of drugs. researchgate.net The versatility of the piperidine carboxamide structure allows for the creation of diverse molecular libraries with varied biological targets.

Research has demonstrated the potential of piperidine carboxamides in several therapeutic areas. For instance, certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Others have been investigated as calpain inhibitors, which have potential applications as anticonvulsants. researchgate.net Furthermore, piperidine carboxamides have emerged as promising agents in oncology, with some derivatives showing activity against melanoma by inducing a senescence-like phenotype. prepchem.com The scaffold has also been explored for the development of proteasome inhibitors to treat malaria and as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer therapy. nih.govdocumentsdelivered.com

Historical Perspective and Initial Discoveries Relevant to the 1-benzyl-4-piperidinecarboxamide Scaffold

The 1-benzyl-4-piperidinecarboxamide scaffold has been a subject of interest primarily as a versatile intermediate in the synthesis of more complex molecules and as a building block for bioactive compounds. The synthesis of related structures, such as 1-benzyl-4-piperidone, has been established through methods like the Dieckmann condensation. nih.gov This ketone is a crucial precursor for creating a variety of 4-substituted piperidine derivatives.

A significant area of research involving this scaffold has been in the development of cholinesterase inhibitors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.govdocumentsdelivered.com These studies highlighted the importance of the N-benzyl group and the substitution pattern on the carboxamide moiety for biological activity. nih.gov

Furthermore, the 1-benzylpiperidine-4-carboxamide (B1270487) structure serves as a key intermediate in the synthesis of important pharmaceutical compounds. For instance, N-benzyl-4-piperidinecarboxaldehyde, which can be synthesized from N-benzyl-4-piperidinecarboxamide, is a crucial intermediate in the production of Donepezil (B133215) hydrochloride, a medication used to treat Alzheimer's disease. google.com The synthesis of N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide, a related compound, was explored in the context of developing potent analgesics like fentanyl. researchgate.net

| Compound/Scaffold | Initial Discovery/Application | Reference |

| 1-benzyl-4-piperidone | Precursor for 4-substituted piperidines | nih.gov |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Anti-acetylcholinesterase activity | nih.govdocumentsdelivered.com |

| N-benzyl-4-piperidinecarboxaldehyde | Intermediate for Donepezil synthesis | google.com |

| N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide | Intermediate for fentanyl-like analgesics | researchgate.net |

Current Research Paradigms and Unaddressed Inquiries Pertaining to the Compound

While extensive research exists for the broader 1-benzyl-4-piperidinecarboxamide scaffold, specific studies focusing exclusively on 1-benzyl-N-ethyl-4-piperidinecarboxamide are limited. The current understanding of this particular compound is largely extrapolated from research on its analogues.

The primary research paradigm for this class of compounds revolves around their potential as central nervous system agents, particularly as cholinesterase inhibitors. nih.govresearchgate.net The introduction of an N-ethyl group on the carboxamide could modulate the compound's lipophilicity and its interaction with the active site of target enzymes, potentially altering its potency and selectivity.

A key unaddressed inquiry is the comprehensive biological activity profile of this compound itself. Systematic screening of this compound against a panel of biological targets could reveal novel therapeutic applications beyond cholinesterase inhibition. For instance, given the diverse activities of piperidine carboxamides, it would be valuable to investigate its potential as an anticancer agent, an antiviral, or an inhibitor of other enzyme families.

Another area for future research is the detailed structure-activity relationship (SAR) of N-alkylated 1-benzyl-4-piperidinecarboxamides. A systematic variation of the N-alkyl substituent (from methyl to larger alkyl groups) would provide a clearer understanding of how this modification impacts biological activity and pharmacokinetic properties.

Finally, the development of efficient and scalable synthetic routes specifically for this compound would be beneficial for facilitating further research. While general methods for the synthesis of related amides exist, optimization for this specific derivative could improve yield and purity.

| Research Area | Specific Focus for this compound |

| Biological Screening | Comprehensive profiling against various biological targets (e.g., kinases, proteases, GPCRs). |

| Structure-Activity Relationship (SAR) Studies | Systematic investigation of N-alkyl substituents on the carboxamide to understand their effect on activity and selectivity. |

| Synthetic Chemistry | Development of optimized and scalable synthetic protocols. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-16-15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSFGSBTTTWNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 1-benzyl-N-ethyl-4-piperidinecarboxamide and Related Analogues

The synthesis of this compound and its analogues can be achieved through several established routes, often starting from commercially available piperidine (B6355638) derivatives. A common strategy involves the formation of the amide bond as a key step, typically by reacting a piperidine carboxylic acid or its activated derivative with an amine.

Key Reaction Steps and Reagent Systems

A prevalent method for the synthesis of related N-substituted piperidine carboxamides involves the coupling of a carboxylic acid with an amine using a coupling agent. For instance, the synthesis of N-arylpiperidine-3-carboxamide derivatives has been accomplished through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent to form the amide bond between a Boc-protected heterocyclic carboxylic acid and an aniline (B41778) derivative. nih.gov

Another key reaction is the N-alkylation of the piperidine ring. The synthesis of N-benzyl-4-piperidone, a common precursor, can be achieved by reacting 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com

Furthermore, the synthesis of precursors like 1-benzylpiperidine-4-carboxaldehyde can be accomplished via the reduction of an ester, such as ethyl 1-benzylpiperidine-4-carboxylate, using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene (B28343) at low temperatures. prepchem.com A patent describes a multi-step synthesis starting from 4-piperidinecarboxylic acid, which is first esterified, then N-benzylated, hydrolyzed to the carboxylic acid, and finally converted to the amide. google.com This amide can then be dehydrated to a nitrile and subsequently reduced to the aldehyde. google.com

The table below summarizes some key reaction steps and the reagents used in the synthesis of precursors and analogues of this compound.

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

| Amide Coupling | Boc-protected heterocyclic carboxylic acids | 4-bromoaniline, EDC | Boc-protected N-bromophenyl heterocyclic carboxamides | nih.gov |

| N-Alkylation | 4-piperidone monohydrate hydrochloride | Benzyl bromide, K2CO3, DMF | 1-Benzyl-4-piperidone | chemicalbook.com |

| Ester Reduction | Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H), Toluene | 1-Benzylpiperidine-4-carboxaldehyde | prepchem.com |

| Multi-step Synthesis | 4-Piperidinecarboxylic acid | Various (esterification, alkylation, hydrolysis, acylation) | N-benzyl-4-piperidinecarboxamide | google.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired products. For instance, in the synthesis of an α-aminonitrile from 1-benzyl-4-piperidone, it was found that decreasing the reaction time from two days to one day increased the yield from 30% to nearly 80%. dtic.mil The reversion of the product to starting materials was observed to be promoted by the depletion of the cyanide ion in the acidic reaction medium. dtic.mil

In another example, the synthesis of 1-benzyl-4-piperidone from N,N-bis(β-propionate methyl ester) benzylamine (B48309) involved refluxing in toluene with metallic sodium. During this process, increasing the stirring speed and adding more toluene in batches were necessary to manage the reaction mixture, leading to a yield of 78.4%. chemicalbook.com A different procedure for the same compound, starting from 4-piperidone monohydrate hydrochloride and benzyl bromide, reported a yield of 89.28% after heating at 65 °C for 14 hours. chemicalbook.com

A patent detailing the synthesis of N-benzyl-4-piperidinecarboxaldehyde from N-benzyl-4-piperidinecarboxylic acid reported a yield of 94.2% for the acylation step. google.comgoogle.com

The following table highlights some examples of optimized reaction conditions and the corresponding yields.

| Target Compound | Starting Material(s) | Key Conditions | Yield | Reference(s) |

| α-aminonitrile derivative | 1-benzyl-4-piperidone | Decreased reaction time from 2 days to 1 day | ~80% | dtic.mil |

| 1-Benzyl-4-piperidone | N,N-bis(β-propionate methyl ester) benzylamine | Reflux in toluene with metallic sodium, increased stirring | 78.4% | chemicalbook.com |

| 1-Benzyl-4-piperidone | 4-piperidone monohydrate hydrochloride, Benzyl bromide | Heat at 65 °C for 14 hours in DMF | 89.28% | chemicalbook.com |

| N-benzyl-4-piperidinecarboxamide | N-benzyl-4-piperidinecarboxylic acid | Acylation | 94.2% | google.comgoogle.com |

Novel Synthetic Approaches and Sustainable Chemistry Considerations

Recent research has focused on developing more efficient and environmentally friendly synthetic methods for piperidine derivatives. One such approach is the use of a one-pot synthesis, which can reduce the number of reaction and purification steps. For example, an in-situ oxidation of a divinylcarbinol followed by a subsequent aza-Michael cyclisation has been explored for the synthesis of N-benzyl-4-piperidone. kcl.ac.uk

In the realm of sustainable chemistry, a new method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis has been developed to streamline the synthesis of complex piperidines. news-medical.net This approach significantly reduces the number of steps and avoids the use of expensive and toxic heavy metals like palladium. news-medical.net

Strategies for Chemical Derivatization and Analogue Synthesis

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to various parts of the molecule, including the N-benzyl group and the piperidine ring.

Modifications on the N-Benzyl Moiety

The N-benzyl group can be readily modified by using different substituted benzyl bromides or benzylamines in the N-alkylation step. For example, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized using various substituted benzyl bromides. nih.gov Another study describes the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) where the N-substituent included benzoyl, adamantanoyl, cyclohexanoyl, and others, showcasing a wide range of possible modifications. nih.gov

The following table provides examples of modifications on the N-benzyl moiety.

| Starting Scaffold | Modification | Resulting Analogue Type | Reference(s) |

| Piperidin-4-ol | Reaction with substituted benzyl bromides | N-substituted benzylpiperidin-4-ol derivatives | researchgate.net |

| 1H-indole-5-carboxylic acid | Amidation with N-benzylpiperidine derivatives with substituted benzyl groups | N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | nih.gov |

| Piperidine-4-carboxylic acid derivative | Introduction of various N-substituents | N-benzoyl, N-adamantanoyl, N-cyclohexanoyl piperidine derivatives | nih.gov |

Modifications on the Piperidine Ring System

The piperidine ring itself offers multiple positions for modification. The synthesis of aminoethyl-substituted piperidine derivatives has been achieved through a key step involving the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones. nih.gov This allows for the introduction of substituents at the 2-position of the piperidine ring. nih.gov

Another strategy involves the replacement of the piperidine ring with other nitrogen-containing heterocycles, such as pyrrolidine (B122466) or azetidine (B1206935), to study the effect of ring size on biological activity. nih.gov Furthermore, the introduction of substituents at the 3-position of the piperidine ring has been explored. nih.gov

The table below outlines some strategies for modifying the piperidine ring.

| Modification Strategy | Key Reaction | Resulting Modification | Reference(s) |

| Introduction of a substituent at the 2-position | Conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones | 2-phenyl-substituted piperidines | nih.gov |

| Variation of the ring size | Replacement of piperidine with other heterocycles | Pyrrolidine and azetidine analogues | nih.gov |

| Introduction of a substituent at the 3-position | Synthesis starting from 3-substituted piperidine precursors | 3-substituted piperidine derivatives | nih.govnih.gov |

Modifications on the Amide Functional Group

The amide moiety of this compound offers several avenues for chemical modification, allowing for the generation of a diverse range of derivatives. Key transformations include dehydration, hydrolysis, and reduction.

Dehydration to Nitriles: The primary amide precursor, 1-benzyl-4-piperidinecarboxamide, can undergo dehydration to yield 1-benzylpiperidine-4-carbonitrile (B2688994). A common method for this transformation involves treatment with a dehydrating agent such as thionyl chloride (SOCl₂). In a typical procedure, 1-benzyl-4-piperidinecarboxamide is refluxed with thionyl chloride, followed by workup to isolate the nitrile product. google.com This nitrile can then serve as a versatile intermediate for further synthetic manipulations. For instance, it can be reduced to an aldehyde, as demonstrated by the conversion of 1-benzylpiperidine-4-carbonitrile to N-benzyl-4-piperidinecarboxaldehyde using diisobutylaluminum hydride (DIBAL-H). google.com

Hydrolysis to Carboxylic Acids: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 1-benzylpiperidine-4-carboxylic acid and ethylamine. This reaction effectively reverses the amide formation and can be a useful strategy for creating carboxylic acid derivatives or for analytical purposes.

Reduction to Amines: A significant modification of the amide group is its reduction to an amine. Tertiary amides, such as this compound, can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would convert the carboxamide group to a (aminomethyl) group, yielding 1-benzyl-4-((ethylamino)methyl)piperidine. The general mechanism for the reduction of tertiary amides with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to the final amine product. masterorganicchemistry.com While this is a well-established transformation for amides, specific documented examples for the direct reduction of this compound are not prevalent in the reviewed literature. However, the reduction of secondary allylic amides with LiAlH₄ has been studied, noting that the reaction conditions can influence the outcome, sometimes leading to the reduction of other functional groups. nih.gov

| Modification | Reagent(s) | Product | Reference |

| Dehydration | Thionyl chloride (SOCl₂) | 1-benzylpiperidine-4-carbonitrile | google.com |

| Hydrolysis | Acid or Base | 1-benzylpiperidine-4-carboxylic acid | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-benzyl-4-((ethylamino)methyl)piperidine | masterorganicchemistry.com |

Stereochemical Control and Chiral Synthesis

The synthesis of this compound does not inherently create a chiral center in the piperidine ring. However, the introduction of substituents or the use of chiral precursors can lead to stereoisomers. The control of stereochemistry in the synthesis of piperidine derivatives is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit significantly different biological activities.

Currently, there is a lack of specific literature detailing the stereoselective synthesis or chiral resolution of this compound itself. However, general strategies for achieving stereochemical control in the synthesis of related piperidine structures can be considered.

Asymmetric Synthesis: One approach to obtaining enantiomerically pure piperidine derivatives is through asymmetric synthesis. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, asymmetric routes to piperidin-2,4-diones have been developed using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk Another strategy involves the asymmetric synthesis of oxo-piperidines and oxo-pyrrolidines, where a Dieckmann cyclization is a key step. ucl.ac.uk While not directly applied to the target compound, these methodologies demonstrate the feasibility of controlling stereochemistry during the formation of the piperidine ring.

Chiral Resolution: An alternative method to obtain enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. mdpi.com Different types of CSPs, such as those based on polysaccharides or proteins, can be employed. The choice of the mobile phase is also crucial for achieving good separation. mdpi.comnih.gov For example, the separation of 1-benzyl-4-piperidone oxime has been demonstrated using a Newcrom R1 HPLC column with a reverse-phase method. sielc.com While this is not the target compound, it illustrates the applicability of HPLC for the separation of related piperidine derivatives.

| Strategy | Method | Description | Relevant Analogs |

| Asymmetric Synthesis | Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Piperidin-2,4-diones ucl.ac.uk |

| Asymmetric Synthesis | Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester, which can be performed enantioselectively. | Oxo-piperidines ucl.ac.uk |

| Chiral Resolution | Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column containing a chiral stationary phase. | 1-Benzyl-4-piperidone oxime sielc.com |

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Features and Biological Efficacy

The identity and location of chemical groups on the core structure of 1-benzyl-4-piperidinecarboxamide analogues play a pivotal role in determining their affinity and selectivity for biological targets.

Research into N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally similar to piperidinecarboxamides, has demonstrated clear SAR trends for sigma (σ) receptor binding. nih.gov The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, shows high affinity and selectivity for σ₁ receptors. nih.gov When substitutions are made on the phenylacetamide aromatic ring, the position significantly impacts affinity. Generally, compounds with substituents at the 3-position (meta) exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2-position (ortho) or 4-position (para) counterparts. nih.gov For several types of substituents, including chloro, bromo, fluoro, nitro, and methoxy (B1213986) groups, the selectivity for σ₁ receptors follows the trend of 3-position > 2-position ≈ 4-position. nih.gov

Further studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not cause a significant change in σ₁ receptor affinity. researchgate.net However, substituting it with an imidazole (B134444) or pyridyl ring led to a drastic reduction (over 60-fold) in affinity. researchgate.net Halogen substitutions on the benzyl (B1604629) group's aromatic ring tended to slightly decrease or have no significant effect on σ₁ receptor affinity. researchgate.net Interestingly, when halogen substitutions were present on both the benzyl group and the phenylacetamide moiety, the affinity for σ₁ receptors remained similar, but the affinity for σ₂ receptors increased significantly. researchgate.net

In a different therapeutic area, studies on 4-aminopiperidines as antifungal agents also highlight the importance of substituents. High antifungal activity was observed when a benzyl group at the piperidine (B6355638) nitrogen was combined with long N-alkyl substituents (more than seven carbon atoms) at the 4-amino group. mdpi.com Specifically, an N-dodecyl (C₁₂) residue was associated with outstanding antifungal activity. mdpi.com

Table 1: Influence of Substituents on Sigma Receptor Affinity in N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues

This table summarizes the binding affinity (Ki, in nM) of various substituted analogues for σ₁ and σ₂ receptors, demonstrating the impact of substituent nature and position.

| Compound | Substitution on Phenylacetamide Ring | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Source |

|---|---|---|---|---|

| Unsubstituted | None | 3.90 | 240 | nih.gov |

| 2-Chloro | 2-Cl | 4.50 | 150 | nih.gov |

| 3-Chloro | 3-Cl | 1.80 | 100 | nih.gov |

| 4-Chloro | 4-Cl | 4.30 | 120 | nih.gov |

| 3-Methoxy | 3-OCH₃ | 2.90 | 500 | nih.gov |

| 4-Methoxy | 4-OCH₃ | 14.0 | 1400 | nih.gov |

The three-dimensional conformation of piperidine-based molecules is a critical determinant of their ability to bind effectively to a biological target. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can profoundly influence biological activity.

Studies on 4-substituted piperidines have shown that the conformational free energies are very similar to those of analogous cyclohexanes. nih.gov However, for compounds with polar substituents at the 4-position (such as F, OH, or Br), protonation of the piperidine nitrogen—as would occur at physiological pH—causes a significant stabilization of the axial conformer. nih.gov In some cases, this interaction is strong enough to reverse the conformational preference, making the axial form more favored than the equatorial one. nih.gov This change is driven by electrostatic interactions between the polar substituent and the positively charged protonated nitrogen. nih.gov Such conformational shifts can dramatically alter how the ligand fits into a receptor's binding pocket.

Molecular modeling and structure-based design studies further underscore the importance of conformation. In the development of ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic receptors, a piperidine derivative (compound 14) was identified as a promising hit. nih.gov Molecular modeling of its complex with AChBP suggested that changing the substituent position from 4-piperidinyl to 3-piperidinyl could lead to a better fit within the binding site, mimicking the orientation of another potent ligand. nih.gov The subsequent synthesis and testing of this new analogue (compound 15) confirmed this hypothesis, revealing it to be a highly potent AChBP ligand, two orders of magnitude more potent than the original compound. nih.gov This demonstrates that subtle changes in structure that alter the molecule's conformation and presentation of key binding features can have profound effects on activity.

Ligand-Based and Structure-Based Design Principles

The development of novel therapeutic agents based on the 1-benzyl-N-ethyl-4-piperidinecarboxamide scaffold utilizes two primary computational design strategies: ligand-based and structure-based design. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. nih.govnih.gov A key LBDD method is Quantitative Structure-Activity Relationship (QSAR), which correlates the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been conducted to understand the influence of substitutions on sigma receptor binding. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed for piperidine carboxamide derivatives to highlight the importance of steric, electrostatic, and hydrophobic properties for potent activity. researchgate.net

Structure-based drug design (SBDD), in contrast, leverages the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the target's binding site to predict their binding mode and affinity. nih.gov An example is the optimization of piperidine derivatives as AChBP ligands, where the known structure of the epibatidine-AChBP complex was used as a reference. nih.gov By modeling a synthesized hit compound in the binding site, researchers designed a new analogue with a modified substitution pattern predicted to have a better conformational fit, which resulted in a significant increase in binding affinity upon experimental testing. nih.gov

Pharmacophore Modeling and Virtual Screening of this compound Analogues

Pharmacophore modeling and virtual screening are powerful computational tools used to discover and optimize new lead compounds. nih.gov A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific biological target. nih.gov

Pharmacophore models can be generated using either ligand-based or structure-based approaches. nih.govd-nb.info In the ligand-based method, a set of known active molecules is superimposed to identify common chemical features required for activity. researchgate.net In the structure-based method, the model is derived from the key interaction points between a ligand and its target protein in a known 3D complex. nih.gov For example, a pharmacophore model for 1-aryl-3-(1-acylpiperidin-4-yl) urea (B33335) derivatives, which are structurally related to the target compound, was generated to explore the structural requirements for inhibiting the soluble epoxide hydrolase (sEH) enzyme. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com This process filters vast libraries of compounds to identify those that match the pharmacophoric features, significantly narrowing down the number of candidates for synthesis and experimental testing. sciengpub.ir The identified "hits" from the virtual screen are often then subjected to molecular docking studies to refine the selection by predicting their binding poses and estimating their binding affinity to the target. nih.govnih.gov This combined approach of pharmacophore modeling and virtual screening has been successfully used to identify novel inhibitors for various targets, demonstrating its utility in discovering new compounds based on scaffolds like 1-benzyl-4-piperidinecarboxamide. nih.govmdpi.com

Molecular Pharmacology and Mechanisms of Action

Receptor Binding and Selectivity Profiles

Comprehensive searches for receptor binding data for 1-benzyl-N-ethyl-4-piperidinecarboxamide did not yield specific affinity values (e.g., Ki, Kd, or IC50) for G-protein coupled receptors, ion channels, or sigma receptors.

G-Protein Coupled Receptor (GPCR) Interactions

There is no specific information available in the reviewed literature regarding the binding profile or functional activity of this compound at various GPCRs. While related N-benzylpiperidine compounds have been investigated for their effects on opioid and other GPCRs, no such data exists for the title compound.

Ion Channel Modulation

Direct modulatory effects of this compound on specific ion channels have not been reported in the available scientific literature.

Sigma Receptor Ligand Activity

The N-benzylpiperidine scaffold is a well-known pharmacophore for sigma receptors. Numerous derivatives have been synthesized and shown to possess high affinity for the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders. However, specific binding data for this compound at either sigma receptor subtype is not publicly documented.

Other Receptor Classes

No data is available concerning the interaction of this compound with other classes of receptors, such as nuclear receptors or receptor tyrosine kinases.

Enzyme Inhibition and Activation Mechanisms

Acetylcholinesterase Modulation

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine (B1218667) moiety is a core structural feature of the potent AChE inhibitor donepezil (B133215). Consequently, many related derivatives have been synthesized and evaluated for their AChE inhibitory potential. A commercial supplier notes that this compound hydrochloride has been investigated for its cholinesterase inhibitory activity. However, specific inhibitory concentrations (e.g., IC50 values) against acetylcholinesterase or butyrylcholinesterase for this exact compound are not available in the scientific literature.

Soluble Epoxide Hydrolase (sEH) Modulation

Currently, there is a lack of direct scientific literature specifically identifying this compound as a modulator of soluble epoxide hydrolase (sEH). While research has identified various compounds as potent sEH inhibitors, such as those with a 2-(piperidin-4-yl)acetamide (B176132) structure, these are structurally distinct from this compound. nih.gov The pharmacological inhibition of sEH is a therapeutic strategy aimed at increasing the levels of endogenous anti-inflammatory mediators, and while piperidine (B6355638) moieties are present in some inhibitors, the specific substitution pattern of the target compound has not been linked to this activity in available studies. nih.gov

Topoisomerase Inhibition

Direct evidence linking this compound to topoisomerase inhibition is not present in the current body of scientific research. Topoisomerase inhibitors are a critical class of therapeutic agents, particularly in oncology. Studies have described complex molecules with topoisomerase inhibitory activity that incorporate a piperidine ring within their larger structure, such as certain camptothecin (B557342) derivatives. nih.gov However, these are structurally and functionally distinct from the simpler this compound, and there is no indication that this specific compound functions as a topoisomerase inhibitor.

Other Enzymatic Targets

Research has more clearly defined the interaction of N-benzylpiperidine carboxamide derivatives with other enzymatic targets, most notably cholinesterases and monoamine oxidases.

Cholinesterase Inhibition: Several studies have investigated N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.gov this compound hydrochloride, in particular, has been explored for its cholinesterase inhibitory activity. evitachem.com

Rational design based on the structure of the Alzheimer's drug donepezil has led to the synthesis of new N-benzylpiperidine derivatives. nih.gov Docking studies of related compounds have shown that the N-benzylpiperidine moiety can form crucial π-π stacking interactions with key amino acid residues, such as Tyr341, within the active site of AChE, enhancing the stability of the ligand-enzyme complex. mdpi.com The inhibitory activity of several N-benzylpiperidine carboxamide derivatives against these enzymes has been quantified, as shown in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 |

| Derivative 4a (unspecified N-benzyl-piperidine derivative) | AChE | 2.08 ± 0.16 |

| Derivative 4a (unspecified N-benzyl-piperidine derivative) | BuChE | 7.41 ± 0.44 |

Table 1: Cholinesterase inhibitory activities of selected N-benzylpiperidine carboxamide derivatives. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition: Structurally related pyridazinobenzylpiperidine derivatives have been evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). mdpi.com These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. Most of the tested compounds in this class demonstrated a preference for inhibiting MAO-B, an enzyme whose inhibition can be beneficial in neurodegenerative diseases. mdpi.com One of the most potent compounds, S5, was identified as a competitive inhibitor of MAO-B. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| S5 (pyridazinobenzylpiperidine deriv.) | MAO-B | 0.203 | 19.04 |

| S16 (pyridazinobenzylpiperidine deriv.) | MAO-B | 0.979 | Not specified |

| S15 (pyridazinobenzylpiperidine deriv.) | MAO-A | 3.691 | Not applicable |

| S5 (pyridazinobenzylpiperidine deriv.) | MAO-A | 3.857 | Not applicable |

Table 2: Monoamine oxidase inhibitory activities of selected pyridazinobenzylpiperidine derivatives. mdpi.com

Intracellular Signaling Pathway Modulation

The enzymatic inhibition described above directly implies a modulation of key intracellular signaling pathways, primarily those governed by neurotransmitters.

By inhibiting AChE and BuChE, this compound and its analogs can increase the concentration and duration of action of acetylcholine in the synaptic cleft. nih.govevitachem.com This enhances cholinergic neurotransmission, a critical signaling pathway for cognitive functions such as memory and learning.

The inhibition of MAO-B by related benzylpiperidine structures leads to an increase in the levels of dopamine in the brain. mdpi.com This modulation of the dopaminergic signaling pathway is a therapeutic target for neurodegenerative conditions. Furthermore, other related analogs have been identified as potent and selective dopamine reuptake inhibitors or dopamine antagonists, further highlighting the role of the N-benzylpiperidine scaffold in modulating dopaminergic and related monoaminergic signaling pathways. evitachem.comwikipedia.org The ability of some derivatives to also interact with serotonin transporters (SERT) suggests a broader impact on serotonergic signaling, which is involved in mood regulation. mdpi.com

In Vitro Biological Activity and Cellular Responses

Cell-Based Functional Assays and Bioactivity Screening

Cell-based assays are fundamental in determining the biological effects of a compound on cellular functions. For derivatives of 1-benzyl-N-ethyl-4-piperidinecarboxamide, these assays have provided insights into their interactions with specific molecular targets and their impact on cell health.

Studies on piperidine (B6355638) derivatives often involve receptor binding and functional assays to determine their affinity and efficacy at various receptors. For instance, a series of 4,4-disubstituted piperidine-based derivatives were evaluated for their binding affinity to sigma (σ) receptors. nih.gov One such derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, demonstrated a high affinity for the σ1 receptor with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor (Ki = 91.8 ± 8.1 nM). nih.gov While not the exact compound of focus, this highlights the potential for piperidine structures to interact with specific receptor systems. Similarly, other piperazine and piperidine derivatives have been shown to act as antagonists at α1D/1A-adrenoceptors, with some exhibiting high subtype selectivity. nih.govnih.gov

Another study on arylpiperazine derivatives, which share structural similarities, detailed the characterization of N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9). This compound was identified as a high-affinity ligand for the human serotonin (B10506) 5-HT7 receptor, with a Ki value of 0.8 nmol/L. nih.gov It displayed competitive displacement of radioligands in binding assays conducted in HEK293 cells expressing the human 5-HT7 receptor. nih.gov

| Compound | Receptor Target | Cell Line | Binding Affinity (Ki) | Reference |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | Not Specified | 0.96 ± 0.05 nM | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 | Not Specified | 91.8 ± 8.1 nM | nih.gov |

| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) | 5-HT7 | HEK293 | 0.8 nmol/L | nih.gov |

Reporter gene assays are utilized to investigate the modulation of specific signaling pathways by a compound. In the context of the 5-HT7 receptor, the arylpiperazine derivative MEL-9 demonstrated insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in HEK293 cells. nih.gov This indicates that the compound inhibits the downstream signaling cascade initiated by the activation of the 5-HT7 receptor. nih.gov

The effects of piperidine derivatives on cell proliferation and viability have been explored in various research models. For example, the naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), was shown to inhibit cell viability and induce apoptosis in the human benign prostatic hyperplasia (BPH-1) cell line. nih.govnih.gov Interestingly, this effect was found to be independent of its α1-adrenoceptor antagonist activity. nih.govnih.gov

In a different context, a piperidine carboxamide, SW042, was identified as having sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum. nih.gov This compound showed no cytotoxicity against human HepG2 cells, indicating a degree of selectivity for the parasite over human cells. nih.gov

| Compound | Cell Line | Effect | Concentration | Reference |

| HJZ-12 | BPH-1 | Inhibition of cell viability, Apoptosis induction | Not Specified | nih.govnih.gov |

| SW042 | HepG2 | No cytotoxicity | Not Specified | nih.gov |

| SW042 | P. falciparum 3D7 | EC50 0.14 - 0.19 µM | Not Specified | nih.gov |

| SW042 | P. falciparum Dd2 | EC50 0.14 - 0.19 µM | Not Specified | nih.gov |

Detailed cellular uptake and efflux studies for this compound are not extensively reported in the available literature.

Tissue-Level and Organ Bath Studies

Isolated tissue bath or organ bath studies are a classic pharmacological method used to investigate the effects of compounds on contractile tissues. nih.gov This methodology is considered a "gold standard" for certain diagnostic tests, such as for malignant hyperthermia susceptibility. nih.gov While specific organ bath studies for this compound are not detailed in the provided search results, this technique is a valuable tool for assessing the physiological response of muscle tissue to various chemical compounds. nih.gov

Gene and Protein Expression Profiling in Cellular Systems

To understand the broader cellular impact of piperidine derivatives, gene and protein expression profiling can be employed. In the investigation of the compound HJZ-12 in the BPH-1 cell line, RNA-Seq analysis was used to identify changes in gene expression following treatment. nih.govnih.gov This analysis revealed the downregulation of several anti-apoptotic genes, with B-lymphoma Mo-MLV insertion region 1 (Bmi-1) being implicated in the apoptotic induction by HJZ-12. nih.govnih.gov

Due to the absence of specific research data on the in vitro neuroprotective and immunomodulatory effects of the chemical compound "this compound" in the provided search results, the generation of a detailed and scientifically accurate article as per the user's request is not possible.

Extensive searches for "this compound" in the context of cellular process modulation, including neuroprotection and immunomodulation, did not yield any specific studies, data tables, or detailed research findings. The strict adherence to the user's instructions, which requires focusing solely on this specific compound and providing in-depth, research-backed content, cannot be fulfilled without relevant scientific literature.

Therefore, the requested article on the of "this compound" concerning the modulation of cellular processes cannot be generated.

In Vivo Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

Efficacy Studies in Disease Models

In vivo studies in animal models are crucial for determining the potential therapeutic efficacy of a compound before it can be considered for human trials. Research into compounds structurally similar to 1-benzyl-N-ethyl-4-piperidinecarboxamide has primarily focused on Central Nervous System (CNS) disorders.

Central Nervous System (CNS) Disorder Models

The main therapeutic area explored for derivatives of this compound is Alzheimer's disease, with a focus on their ability to inhibit cholinesterases.

One notable study investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. A specific derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , was identified as a highly potent AChE inhibitor. nih.gov In an in vivo study using rats, this compound was shown to significantly increase acetylcholine (B1216132) levels in the cerebral cortex and hippocampus, key brain regions affected in Alzheimer's disease. nih.gov This finding suggests a potential for this class of compounds to address the cholinergic deficit associated with the disease.

Other research has focused on designing N-benzyl-piperidine derivatives as multi-target-directed ligands, aiming to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in the progression of Alzheimer's disease. nih.gov While these studies have reported promising in vitro and in silico results, detailed in vivo efficacy data in animal models of Alzheimer's disease from these specific studies are not yet available. nih.govnih.gov The synthesis of various N-benzyl piperidine (B6355638) analogues has been a common theme in the quest for effective Alzheimer's disease modifying agents. asianpubs.org

Table 1: Efficacy of this compound Derivatives in CNS Disorder Models

| Compound/Derivative | Animal Model | Key Findings |

|---|

Metabolic and Inflammatory Disease Models

No relevant in vivo preclinical efficacy studies for this compound or its close derivatives in metabolic or inflammatory disease models were identified in the conducted search.

Oncological Models

No relevant in vivo preclinical efficacy studies for this compound or its close derivatives in oncological models were identified in the conducted search.

Infectious Disease Models

No relevant in vivo preclinical efficacy studies for this compound or its close derivatives in infectious disease models were identified in the conducted search.

Other Systemic Pathophysiological Models

No relevant in vivo preclinical efficacy studies for this compound or its close derivatives in other systemic pathophysiological models were identified in the conducted search.

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For derivatives of this compound, the primary pharmacodynamic biomarker assessed in animal studies has been the level of acetylcholine in the brain.

As mentioned previously, the administration of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride to rats led to a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus. nih.gov This demonstrates a clear pharmacodynamic effect on a key neurotransmitter system relevant to the targeted disease pathology.

Table 2: Pharmacodynamic Biomarker Assessment of this compound Derivatives in Animal Studies

| Compound/Derivative | Biomarker | Animal Model | Outcome |

|---|

Neurotransmitter Level Modulation

Currently, there is no publicly available scientific literature detailing in vivo studies on the direct effects of this compound on neurotransmitter level modulation in animal models.

However, research on structurally related compounds provides some context. For instance, studies on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been conducted. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be a highly potent inhibitor of acetylcholinesterase (AChE). nih.gov In a study involving rats, this related compound produced a significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus. nih.gov This highlights a potential mechanism of action for this class of molecules, though it is not direct evidence for the activity of this compound itself. Another related but different compound, 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, is known to be a potent and selective dopamine (B1211576) reuptake inhibitor. wikipedia.org

Gene and Protein Expression in Animal Tissues

There is no available published research that specifically investigates the in vivo effects of this compound on gene and protein expression in animal tissues.

Physiological and Behavioral Readouts

Comprehensive in vivo studies detailing the physiological and behavioral readouts of this compound in animal models are not found in the current body of scientific literature. While research into the broader class of piperidine derivatives is extensive, these findings are not directly attributable to the specific compound .

For example, some piperidine carboxamide derivatives have been evaluated for their potential anticonvulsive properties. These compounds were shown to inhibit NMDA-induced convulsions in mice, suggesting that calpain inhibition in the brain by these molecules may result in anticonvulsive effects. It is important to note that these findings pertain to different chemical structures and not to this compound.

Preclinical Pharmacokinetic and Metabolic Studies in Animal Models and in Vitro Systems

Absorption and Distribution in Animal Species

No data available.

Metabolism and Metabolite Identification in Animal Tissues and Hepatic Microsomes

No data available.

Cytochrome P450 (CYP) and Other Enzyme Systems

No data available.

Identification and Characterization of Major Metabolites

No data available.

Excretion and Clearance Mechanisms in Animal Models

No data available.

Species-Specific Pharmacokinetic Comparisons (non-human)

No data available.

Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 1-benzyl-N-ethyl-4-piperidinecarboxamide in both simple and complex mixtures, including biological samples. The choice of technique depends on the analyte's properties and the specific requirements of the analysis, such as sensitivity and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperidine-containing compounds. A reverse-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of this compound. The separation is generally achieved on a C18 column, which provides good retention and resolution for compounds of this polarity. nih.govgoogle.com

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate or formate buffer, to control the pH and improve peak shape. nih.govgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the target compound while separating it from potential impurities or metabolites. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl (B1604629) group in the molecule provides a suitable chromophore. nih.gov For quantitative analysis, a pre-column derivatization step can be employed to enhance detection sensitivity. researcher.liferesearchgate.netnih.gov

Table 1: Example HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Gemini C18 (5 µm, 250 × 4.6 mm) | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |

| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV-VIS at 210, 254, 280 nm | nih.gov |

| Gradient | 5% to 95% B over 8 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be applied to analyze related synthetic intermediates or degradation products. For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability. nih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.netnih.gov The fragmentation patterns observed in the mass spectrum can serve as a molecular fingerprint for structural confirmation. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of compounds in complex biological matrices. nih.govnih.govresearchgate.net This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]+ is selected. researchgate.net This precursor ion is then fragmented, and specific product ions are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This high degree of selectivity minimizes interference from matrix components, allowing for accurate measurement at very low concentrations. nih.govsemanticscholar.org

The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and in vitro metabolism studies. globalresearchonline.net This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS, in accordance with regulatory guidelines. bioanalysis-zone.comwisdomlib.org

The method development process involves optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters. globalresearchonline.net Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Once developed, the method must undergo a full validation to demonstrate its reliability and reproducibility. bioanalysis-zone.comwisdomlib.orgnih.gov Key validation parameters are established to ensure the method is fit for its intended purpose. globalresearchonline.net

Table 2: Key Bioanalytical Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). globalresearchonline.net |

| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). globalresearchonline.net |

| Recovery | The extraction efficiency of the analytical method for the analyte in the biological matrix. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | Assessed to ensure it does not compromise the accuracy and precision. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial value. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal should be at least 5-10 times the baseline noise; accuracy and precision criteria must be met. |

Spectroscopic and Spectrometric Methods for Research Characterization

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound and any newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.netslideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. slideshare.net For this compound, distinct signals would be expected for the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethyl groups, the methine and methylene protons of the piperidine ring, and the methyl protons of the ethyl group. rsc.orgnih.govchemicalbook.com

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. researchgate.netspectrabase.comchemicalbook.com The spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the piperidine and ethyl groups.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. researchgate.netcore.ac.uk COSY identifies proton-proton couplings within the same spin system, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons (2-3 bonds away), allowing for the assembly of the molecular fragments into the final structure. beilstein-journals.org These techniques are particularly crucial for confirming the structure of novel derivatives where the position of new substituents must be determined. researchgate.net

**Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound***

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~3.5 | ~63 |

| Benzyl-Aromatic | 7.2 - 7.4 | 127 - 138 |

| Piperidine-H2/H6 (axial/equatorial) | 2.0 - 2.9 | ~53 |

| Piperidine-H3/H5 (axial/equatorial) | 1.6 - 1.9 | ~29 |

| Piperidine-H4 | ~2.2 | ~43 |

| Amide-NH | ~7.5 (broad) | - |

| Ethyl-CH₂ | ~3.2 | ~34 |

| Ethyl-CH₃ | ~1.1 | ~15 |

| Amide C=O | - | ~175 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, typically to within 5 parts per million (ppm). This capability allows for the determination of an exact elemental composition from a measured mass.

For 4-anilidopiperidine derivatives and related fentanyl analogs, HRMS is crucial for distinguishing between compounds with minute structural differences, such as isomers, which may have identical nominal masses. nih.gov The technique provides a highly confident confirmation of a synthesized target's identity by comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula.

Research findings on related N-substituted piperidine compounds demonstrate the typical data output from HRMS analysis. For instance, in the characterization of fentanyl analogs, Time-of-Flight Mass Spectrometry with Electrospray Ionization (ESI-TOF-MS) is commonly used to confirm the generation of the protonated molecule [M+H]⁺. nih.gov The high resolution allows for the clear differentiation of the desired product from potential impurities or side products.

Table 1: Representative High-Resolution Mass Spectrometry Data for a Fentanyl Analog

| Parameter | Value |

|---|---|

| Compound Class | 4-Anilidopiperidine |

| Ionization Mode | ESI |

| Adduct | [M+H]⁺ |

| Calculated m/z | 337.2274 |

| Found m/z | 337.2272 |

| Mass Error | < 1 ppm |

This table is illustrative and based on data for the closely related compound Fentanyl to demonstrate the precision of HRMS analysis. nih.gov

X-ray Crystallography for Stereochemical Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal evidence of its stereochemical configuration. This technique is particularly valuable for compounds containing stereocenters or rigid ring systems, such as the piperidine core in this compound. The N-benzylpiperidine motif is recognized for its structural flexibility and three-dimensional nature, making precise conformational analysis essential. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom, bond lengths, and bond angles can be determined.

For related structures, such as fentanyl and other N-benzylpiperidones, X-ray diffraction studies have consistently revealed that the piperidine ring adopts a chair conformation. researchgate.netresearchgate.netncl.res.in This is a critical finding, as the specific orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence a molecule's interaction with biological targets. For example, the crystal structure of fentanyl base shows the piperidine ring in a near-ideal chair conformation. researchgate.netjst.go.jp Single-crystal X-ray diffraction has been used to unambiguously confirm the stereochemistry of various N-benzylpiperidones, establishing that they exist in a chair conformation with substituents in equatorial orientations. researchgate.netncl.res.in

Table 2: Example Crystal Structure Data for an N-Benzylpiperidone Derivative

| Parameter | Value |

|---|---|

| Compound Name | 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1562(7) |

| b (Å) | 11.0018(7) |

| c (Å) | 11.3476(8) |

| α (°) | 116.7440(10) |

| β (°) | 100.8070(10) |

| γ (°) | 100.1730(10) |

This table presents crystallographic data for a related N-benzylpiperidone to illustrate the outputs of an X-ray diffraction study. researchgate.net

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacological research, used to quantify the affinity of a compound for a specific biological receptor. For a compound like this compound, which belongs to a class of molecules known to interact with opioid receptors, these assays are essential for characterizing its receptor binding profile. nih.govtandfonline.com

The fundamental principle of these assays involves a competitive binding process. A radiolabeled ligand (a known compound with high affinity for the target receptor, e.g., [³H]-DAMGO for the µ-opioid receptor) is incubated with a preparation of membranes from cells expressing the receptor of interest. The unlabeled test compound (this compound) is then added at various concentrations. The test compound competes with the radioligand for binding to the receptor sites.

The amount of radioactivity bound to the membranes is measured, and as the concentration of the test compound increases, the amount of bound radioligand decreases. This relationship is plotted to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to an equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Studies on 4-anilidopiperidine derivatives have utilized such assays to determine their affinities for µ and δ-opioid receptors. nih.govtandfonline.com For example, a series of ¹⁸F-labeled 4-anilidopiperidines were evaluated for their binding to the human µ-opioid receptor, yielding Kᵢ values in the nanomolar and sub-nanomolar range, indicating high affinity. researchgate.net

Table 3: Representative Opioid Receptor Binding Affinity Data for 4-Anilidopiperidine Derivatives

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| [¹⁸F]Fluoro-pentyl carfentanil | Human µ-opioid | 0.74 |

| 2-(+/-)[¹⁸F]Fluoropropyl-sufentanil | Human µ-opioid | 0.13 |

This table shows binding affinity data for related 4-anilidopiperidine compounds to illustrate the results generated from radioligand binding assays. researchgate.net

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 1-benzyl-N-ethyl-4-piperidinecarboxamide are not extensively documented in publicly available literature, numerous studies on analogous compounds and its core scaffolds highlight the potential interactions this molecule could form. For instance, derivatives of piperidine (B6355638) carboxamide have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. researchgate.net Docking studies of these derivatives have shown that the piperidine ring and its substituents can form crucial interactions within the ALK active site. researchgate.net Similarly, the piperidine-4-carboxamide scaffold has been identified as a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking of these inhibitors revealed key hydrogen bonding and hydrophobic interactions that are essential for their activity. nih.gov

Furthermore, N-benzylpiperidine derivatives have been the subject of docking studies against various targets, including acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. researchgate.netnih.gov These studies often show the benzyl (B1604629) group occupying a hydrophobic pocket, while the piperidine core and its substituents form hydrogen bonds and other electrostatic interactions with the protein. researchgate.net For this compound, it can be hypothesized that the benzyl group would engage in hydrophobic interactions, the piperidine nitrogen could act as a hydrogen bond acceptor, and the carboxamide group could form hydrogen bonds with the target protein.

Table 1: Representative Molecular Docking Studies of Piperidine Derivatives

| Scaffold/Derivative | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Importance of steric, electrostatic, and hydrophobic properties for potent inhibition. | researchgate.net |

| Piperidine Derivative Inhibitors | Acetylcholinesterase (AChE) | Identification of key electrostatic interactions and hydrogen bonds within the AChE active site. | researchgate.net |

| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Atomistic details of binding in the active site, highlighting a unique binding mode. | nih.gov |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | The basicity of the piperidine nitrogen plays a crucial role in the activity. | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the nature of their interactions. researchgate.netuzh.chnottingham.ac.uk MD simulations can be used to refine docking poses, predict binding free energies, and understand how a ligand affects the conformational dynamics of its target protein. nih.govnih.gov

For piperidine-based ligands, MD simulations have been instrumental in understanding their interactions with various proteins. Studies on AChE inhibitors have used MD simulations to assess the stability of the inhibitor within the enzyme's active site and to observe the dynamic network of hydrogen bonds and hydrophobic contacts. nih.govnih.govacs.orgbiorxiv.org These simulations have shown that the flexibility of both the ligand and the protein is crucial for binding. biorxiv.org

In the case of this compound, an MD simulation of its complex with a potential target protein would be expected to reveal the stability of the binding mode predicted by docking. It would also provide information on the flexibility of the N-ethyl and benzyl groups and how they adapt to the protein's surface. The simulation could further elucidate the role of water molecules in mediating ligand-protein interactions.

Table 2: Applications of Molecular Dynamics Simulations for Piperidine-Ligand Complexes

| System Studied | Purpose of MD Simulation | Key Insights | Reference |

|---|---|---|---|

| Piperidine derivative inhibitors with AChE | To study the stability and interaction dynamics of the ligand-protein complex. | Revealed temporal stability of the inhibitor within the active site and identified key interacting residues. | researchgate.net |

| Phenoxyethyl piperidine derivatives with cholinesterases | To record binding interactions and understand selectivity. | Identified specific interactions conferring selectivity for AChE over BuChE. | nih.gov |

| Aporphine–benzylpyridinium conjugates with AChE | To understand the binding of enantiomers in the enzyme pocket. | Showed that the more active enantiomer had stronger interactions due to a more favorable orientation. | acs.org |

| AChE inhibitors | To obtain a representative enzyme conformation for docking and to study complex stability. | Demonstrated that the enzyme conformation does not significantly change in the presence of the inhibitor. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

Several QSAR studies have been performed on piperidine derivatives, providing insights into the structural features that are important for their activity against various targets. For example, 3D-QSAR studies on piperidine carboxamide derivatives as ALK inhibitors have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency. researchgate.netdntb.gov.ua Similarly, QSAR analyses of N-benzylpiperidine derivatives have been conducted for their activity as AChE inhibitors. researchgate.net These studies often reveal that the nature and position of substituents on the benzyl and piperidine rings significantly influence the biological activity. researchgate.net

For a series of compounds based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific target. The model would likely show that variations in the substituents on the benzyl ring and the nature of the amide group would have a significant impact on activity.

Table 3: QSAR Studies on Piperidine Derivatives

| Compound Series | Biological Target/Activity | Key Findings from QSAR Models | Reference |

|---|---|---|---|

| Piperidine carboxamide derivatives | ALK inhibitors | CoMFA and CoMSIA models showed good predictability, highlighting the importance of steric, electrostatic, and hydrophobic properties. | researchgate.net |

| N-arylpiperidine-3-carboxamide derivatives | Melanoma senescence inducers | A ligand-based pharmacophore model explained the activity differences between enantiomers. | nih.gov |

| Piperazine-carboxamides | Fatty Acid Amide Hydrolase (FAAH) inhibitors | A 3D-QSAR/CoMSIA study yielded a validated model used for designing new compounds with high predicted inhibition. | scilit.comresearchgate.net |

| N-benzylpiperidine derivatives | AChE inhibitors | An externally validated QSAR model predicted the inhibitory power of new derivatives. | researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters (theoretical, non-human context)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

For this compound, various ADME parameters can be predicted using online tools and specialized software. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

General in silico ADME studies on piperidine derivatives often focus on properties like blood-brain barrier permeability, oral bioavailability, and metabolic stability. dntb.gov.ua For instance, computational tools can predict whether a compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes, which are key for drug metabolism.

Table 4: Predicted Physicochemical and ADME Properties of this compound and Related Scaffolds

| Property | Predicted Value/Characteristic (Theoretical) | Significance |

|---|---|---|

| Molecular Weight | ~246.35 g/mol | Within the range for good oral bioavailability (Lipinski's rule of five). |

| logP (Lipophilicity) | Moderate | Influences solubility, absorption, and membrane permeability. |

| Polar Surface Area (PSA) | Moderate | Affects membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to binding affinity and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to binding affinity and solubility. |

| Oral Bioavailability | Predicted to be good | Suggests potential for oral administration. |

De Novo Ligand Design and Virtual Screening Based on the this compound Scaffold

De novo ligand design and virtual screening are computational methods used to identify novel drug candidates. medchemexpress.com De novo design algorithms build new molecules from scratch or by modifying existing ones, while virtual screening involves searching large chemical databases for compounds that are predicted to bind to a specific target. medchemexpress.comnih.gov

The this compound scaffold can serve as an excellent starting point for both approaches. Its modular structure allows for the exploration of a wide chemical space by varying the substituents on the benzyl ring, the piperidine ring, and the amide group.

In a virtual screening campaign, databases of commercially available or synthetically accessible compounds containing the 1-benzyl-4-piperidinecarboxamide core could be docked into the active site of a target protein. nih.gov The top-scoring compounds would then be selected for experimental testing.

In de novo design, the this compound scaffold could be used as a template to generate new molecules with improved binding affinity or other desired properties. nih.govmdpi.comresearchgate.net For example, a de novo design program could suggest modifications to the scaffold that would lead to additional favorable interactions with the target protein. The piperidine scaffold is considered a valuable component in drug design for its ability to modulate physicochemical and pharmacokinetic properties. colab.wsrsc.org

Future Research Directions and Unexplored Potential

Exploration of Novel Therapeutic Indications and Undiscovered Mechanisms (preclinical focus)